8-methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one
Description
8-Methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one (C₁₈H₂₀O₄, MW 300.3 g/mol) is a synthetic chromenone derivative characterized by:
- 4-position: A propyl group enhancing lipophilicity and membrane permeability.
- 8-position: A methyl group contributing to structural rigidity .
Chromenones are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique substitution pattern of this compound positions it as a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
8-methyl-7-(2-oxocyclohexyl)oxy-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-6-13-11-18(21)23-19-12(2)16(10-9-14(13)19)22-17-8-5-4-7-15(17)20/h9-11,17H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCXBPPNKDISCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387682, DTXSID401171008 | |
| Record name | 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95185-00-5, 6551-43-5 | |
| Record name | 8-Methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95185-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Propyl Group: The propyl group can be introduced via Friedel-Crafts alkylation, where the chromenone core reacts with a propyl halide in the presence of a Lewis acid catalyst.
Attachment of the 2-Oxocyclohexyl Group: The 2-oxocyclohexyl group can be attached through an etherification reaction, where the chromenone core reacts with 2-oxocyclohexanol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying chromenone chemistry.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Variations and Their Implications
The table below highlights critical differences between the target compound and its analogs:
Impact of Substituents on Properties
4-Position Alkyl Chains :
- 7-Position Oxygen-Linked Groups: 2-Oxocyclohexyl (target): Introduces a strained cyclohexane ring with a ketone, enabling hydrogen bonding and conformational flexibility . Prenyloxy (Entry 6): Enhances steric bulk, affecting binding pocket interactions .
Halogen Substitutions :
Research Findings and Pharmacological Implications
- Antimicrobial Activity : Chlorinated derivatives (Entries 2, 3, 5) exhibit broad-spectrum antimicrobial effects due to enhanced electrophilicity and membrane disruption .
- Anticancer Potential: The target compound’s cyclohexyl ketone may interfere with kinase signaling pathways, similar to flavone-based therapeutics .
- Solubility vs. Bioavailability : Methoxy and prenyloxy groups (Entries 3, 6) improve aqueous solubility but may reduce blood-brain barrier penetration compared to alkylated analogs .
Biological Activity
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one, also known by its CAS number 6551-43-5, is a member of the chromene family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
- Molecular Formula : C19H22O4
- Molecular Weight : 314.376 g/mol
- LogP : 3.944 (indicating moderate lipophilicity)
These properties suggest a potential for bioactivity, especially in lipophilic environments such as cellular membranes.
Biological Activity Overview
The biological activities of chromene derivatives, including 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one, are extensive and include:
- Anticancer Activity : Research indicates that compounds with the chromene scaffold can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Some studies have shown that chromene derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Antioxidant Properties : The antioxidant capacity of these compounds contributes to their protective effects against oxidative stress-related diseases.
The mechanisms underlying the biological activities of 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one can be summarized as follows:
- Inhibition of Carbonic Anhydrases (CAs) : Recent studies have demonstrated that certain chromene derivatives selectively inhibit tumor-associated carbonic anhydrases (hCA IX and XII), which are implicated in tumor progression and metastasis . For instance, one derivative showed a Ki value of 0.53 µM against hCA IX, indicating potent inhibition.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the chromene ring significantly influence biological activity:
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4 | Methyl | Enhanced anticancer activity |
| 7 | Alkoxy | Improved selectivity towards hCA isoforms |
| 8 | Methyl | Increased lipophilicity and cell membrane permeability |
These findings suggest that careful structural modifications can optimize the therapeutic profile of chromene derivatives.
Case Studies
- Anticancer Studies :
- Antimicrobial Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
